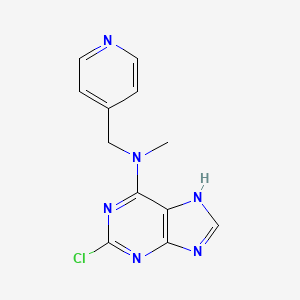![molecular formula C10H12IN5 B6632264 N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine, also known as WYE-125132, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves the inhibition of several kinases, including mTOR, PI3K, and AKT. These kinases are known to play a critical role in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In autoimmune disorders, this compound can reduce inflammation and modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the biochemical and physiological effects of this compound in more detail, particularly in vivo models. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves a multi-step process that has been described in detail in several research articles. The key steps involve the reaction of 5-iodo-2-chloropyrimidine with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base, followed by the protection of the resulting intermediate with a suitable protecting group. The final step involves the removal of the protecting group to obtain the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that this compound has potent inhibitory activity against various kinases that are involved in the regulation of cell growth, proliferation, and survival. This makes it a potential candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c1-7-8(6-16(2)15-7)3-12-10-13-4-9(11)5-14-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZCPZEQWSWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=C(C=N2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)